

# What are the chemical properties of Fmoc-Glu(O-2-PhiPr)-OH?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fmoc-Glu(O-2-PhiPr)-OH*

Cat. No.: *B7766499*

[Get Quote](#)

## An In-depth Technical Guide to Fmoc-Glu(O-2-PhiPr)-OH

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fmoc-Glu(O-2-PhiPr)-OH**, with the systematic name *N*- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-L-glutamic acid  $\gamma$ -(2-phenylisopropyl) ester, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique characteristic lies in the 2-phenylisopropyl (O-2-PhiPr) protecting group on the side chain of glutamic acid. This group offers the advantage of being selectively removable under mildly acidic conditions, which allows for orthogonal protection strategies in complex peptide synthesis, particularly in the formation of cyclic peptides and peptide libraries. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.

### Chemical and Physical Properties

**Fmoc-Glu(O-2-PhiPr)-OH** is a white to pale yellow powder.<sup>[1]</sup> While a specific melting point is not consistently reported in publicly available literature, its other key properties are well-documented.

Property	Value	Source
CAS Number	200616-39-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>29</sub> H <sub>29</sub> NO <sub>6</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	487.54 g/mol	<a href="#">[2]</a>
Appearance	White to pale yellow powder	<a href="#">[1]</a>
Purity (HPLC)	≥95.0%	<a href="#">[2]</a>
Purity (TLC)	≥97%	<a href="#">[2]</a>
pKa (Predicted)	3.69 ± 0.10	<a href="#">[1]</a>
Optical Rotation	$[\alpha]_{D25} = -5 \pm 2^\circ$ (c=1 in MeOH)	
Storage	Store at 0°C to 15-25°C. Long-term storage at -20°C is recommended.	<a href="#">[1]</a> <a href="#">[2]</a>

## Solubility

While exact quantitative solubility data is not readily available, Fmoc-protected amino acids are generally soluble in polar aprotic solvents commonly used in peptide synthesis.

Solvent	General Solubility
N,N-Dimethylformamide (DMF)	Soluble
N-Methyl-2-pyrrolidone (NMP)	Soluble
Dichloromethane (DCM)	Soluble

## Spectroscopic Data

Detailed spectroscopic data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and Mass Spectrometry are typically available from the supplier for specific batches but are not broadly published. Researchers should refer to the Certificate of Analysis for precise data.

## Experimental Protocols

The primary application of **Fmoc-Glu(O-2-PhiPr)-OH** is in Fmoc-based solid-phase peptide synthesis (SPPS). The key experimental advantage of this reagent is the selective deprotection of the O-2-PhiPr group.

## General Workflow for SPPS using Fmoc-Glu(O-2-PhiPr)-OH

The following diagram illustrates the typical cycle of incorporating **Fmoc-Glu(O-2-PhiPr)-OH** into a peptide chain on a solid support.



[Click to download full resolution via product page](#)

General SPPS cycle for amino acid incorporation.

## Protocol for Selective On-Resin Cleavage of the O-2-PhiPr Group

This protocol is central to the utility of **Fmoc-Glu(O-2-PhiPr)-OH**, enabling subsequent on-resin cyclization or side-chain modification.

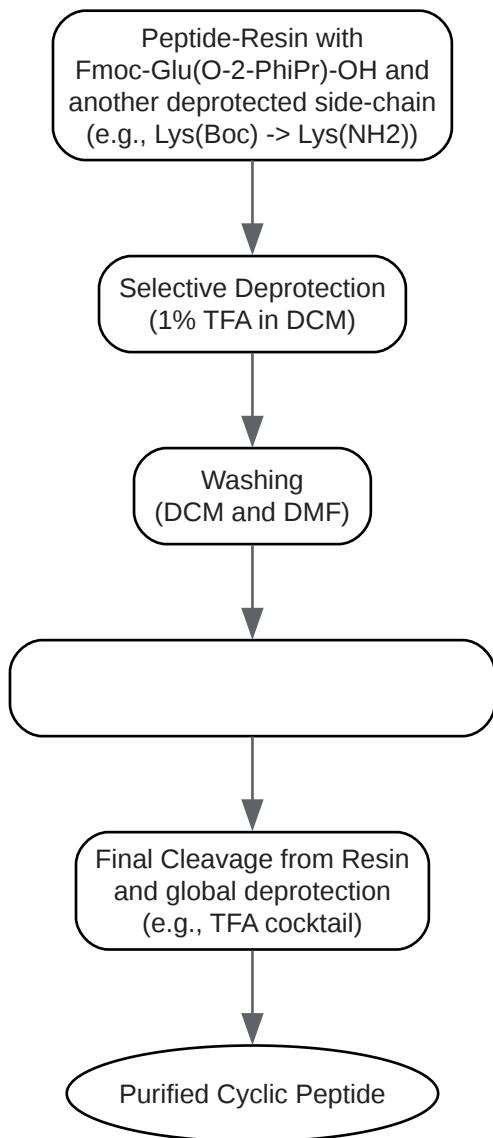
Materials:

- Peptide-resin containing the Glu(O-2-PhiPr) residue
- 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
- Dichloromethane (DCM) for washing
- N,N-Dimethylformamide (DMF) for washing
- A suitable reaction vessel for solid-phase synthesis

**Procedure:**

- Swell the peptide-resin in DCM for 20-30 minutes.
- Drain the DCM.
- Add the 1% TFA in DCM solution to the resin.
- Gently agitate the resin for 5-10 minutes at room temperature. Repeat this step 2-3 times.
- Monitor the cleavage progress by taking a small sample of the resin, cleaving the peptide with a standard strong TFA cocktail, and analyzing by HPLC-MS.
- Once the deprotection is complete, drain the 1% TFA/DCM solution.
- Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
- Wash the resin with DMF (3-5 times) to prepare for the next reaction step (e.g., on-resin cyclization).

The following diagram illustrates the selective deprotection and subsequent on-resin cyclization.



[Click to download full resolution via product page](#)

Workflow for on-resin cyclization.

## Applications in Drug Development

The ability to perform selective side-chain deprotection makes **Fmoc-Glu(O-2-PhiPr)-OH** a valuable tool for the synthesis of complex peptides with therapeutic potential.

- **Cyclic Peptides:** Many biologically active peptides have a cyclic structure, which can enhance their stability, receptor affinity, and selectivity. **Fmoc-Glu(O-2-PhiPr)-OH** is instrumental in the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides.

- Peptide Libraries: The orthogonal nature of the O-2-PhiPr protecting group allows for the generation of diverse peptide libraries through selective modification of the glutamic acid side chain. This is highly beneficial in drug discovery for screening large numbers of compounds.
- Peptide Conjugates: The deprotected carboxylic acid side chain can serve as a handle for the attachment of other molecules, such as fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG), to create specialized peptide conjugates.

## Conclusion

**Fmoc-Glu(O-2-PhiPr)-OH** is a specialized amino acid derivative that offers significant advantages in the synthesis of complex peptides. Its key feature, the selective lability of the O-2-PhiPr group under mild acidic conditions, provides an orthogonal protection strategy that is essential for the creation of cyclic peptides and other modified peptide structures. This guide provides fundamental information for researchers and professionals in the field of peptide chemistry and drug development to effectively utilize this versatile reagent. For detailed experimental parameters and safety information, it is always recommended to consult the documentation provided by the supplier.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. youtube.com [youtube.com]
- 2. ≥97% (TLC), for peptide synthesis, Novabiochem<sup>®</sup> | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [What are the chemical properties of Fmoc-Glu(O-2-PhiPr)-OH?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7766499#what-are-the-chemical-properties-of-fmoc-glu-o-2-phi-pr-oh>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)